A Technical Guide to the Physicochemical Properties of 2-(Azetidin-1-yl)-5-fluoroaniline
A Technical Guide to the Physicochemical Properties of 2-(Azetidin-1-yl)-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 2-(Azetidin-1-yl)-5-fluoroaniline. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its physical and chemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document outlines the key physicochemical parameters, details the experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds. Due to the novelty of this specific molecule, experimentally determined quantitative data is not yet publicly available; therefore, this guide focuses on the established methodologies for obtaining these crucial measurements.
Physicochemical Properties
A summary of the essential physicochemical properties for 2-(Azetidin-1-yl)-5-fluoroaniline is presented in Table 1. These parameters are critical for assessing the compound's suitability for further development, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of 2-(Azetidin-1-yl)-5-fluoroaniline
| Property | Value |
| Molecular Formula | C₉H₁₁FN₂ |
| Molecular Weight | 180.20 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Aqueous Solubility | Data not available |
| pKa (of the anilinic nitrogen) | Data not available |
| logP (Octanol-Water Partition Coefficient) | Data not available |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a novel compound such as 2-(Azetidin-1-yl)-5-fluoroaniline.
Melting Point Determination
The melting point of a solid crystalline substance is a crucial indicator of its purity.
Protocol:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1]
-
The capillary tube is placed in a calibrated melting point apparatus.[2][3]
-
The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[1]
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is reported as the melting point.[1][2]
-
For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement.[3]
Aqueous Solubility Determination
Solubility in aqueous media is a critical factor influencing a drug's absorption and bioavailability.
Protocol (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed vial.
-
The vial is agitated in a constant temperature bath, typically for 24-48 hours, to ensure that equilibrium is reached.[4]
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 2-(Azetidin-1-yl)-5-fluoroaniline, the pKa of the anilinic nitrogen is of primary interest as it will determine the charge state of the molecule at physiological pH.
Protocol (Potentiometric Titration):
-
A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low water solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
-
A titration curve of pH versus the volume of titrant added is generated.
-
The pKa is determined from the inflection point of the titration curve. Computational methods can also be employed to predict the pKa of aniline derivatives.[5][6][7][8][9]
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.
Protocol (HPLC Method):
-
A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is employed.[10]
-
A series of standard compounds with known logP values are injected onto the column, and their retention times are recorded.
-
A calibration curve is constructed by plotting the known logP values of the standards against their retention times.
-
2-(Azetidin-1-yl)-5-fluoroaniline is then injected under the same chromatographic conditions, and its retention time is measured.
-
The logP of the target compound is determined by interpolating its retention time on the calibration curve. This method is often preferred for its speed and requirement for only a small amount of sample.[10][12][13][14]
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like 2-(Azetidin-1-yl)-5-fluoroaniline.
Caption: Physicochemical characterization workflow.
Conclusion
While specific experimental data for 2-(Azetidin-1-yl)-5-fluoroaniline is not yet available in the public domain, this guide provides the necessary framework for its comprehensive physicochemical characterization. The detailed protocols and the logical workflow presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling a systematic and thorough evaluation of this and other novel compounds. The determination of these fundamental properties is an indispensable step in the journey of a new chemical entity from the laboratory to potential therapeutic applications.
References
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- 4. quora.com [quora.com]
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- 8. journaleras.com [journaleras.com]
- 9. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 10. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 11. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
